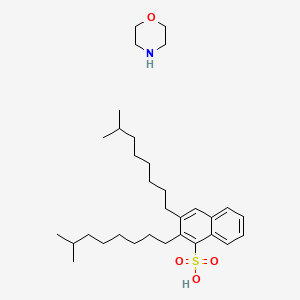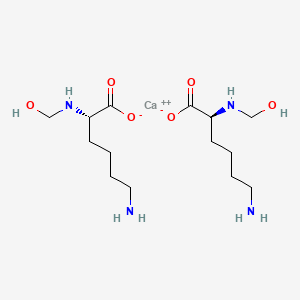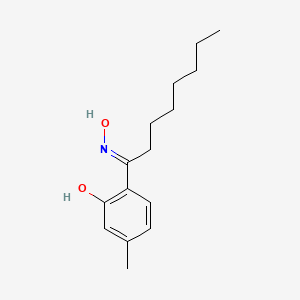
1-(2-Hydroxy-4-methylphenyl)octan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferromolybdenum Slags , is a byproduct of the ferromolybdenum production process. Ferromolybdenum is an alloy of iron and molybdenum, which is used to add molybdenum to steel. The slags are formed during the smelting process and contain various oxides and silicates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting of molybdenum ores with iron. The process involves the reduction of molybdenum trioxide (MoO₃) with iron in an electric arc furnace. The reaction conditions typically include high temperatures (around 1600°C) and the presence of a reducing agent such as carbon.
Industrial Production Methods
In industrial settings, ferromolybdenum is produced by mixing molybdenum trioxide with iron and a reducing agent in an electric arc furnace. The molten alloy is then separated from the slag, which is collected and processed further to recover any remaining valuable metals.
Analyse Des Réactions Chimiques
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides present in the slags can react with oxygen to form higher oxides.
Reduction: The metal oxides can be reduced to their respective metals using reducing agents.
Substitution: The silicates in the slags can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Higher oxides of molybdenum and iron.
Reduction: Metallic molybdenum and iron.
Substitution: New silicate compounds with substituted metal ions.
Applications De Recherche Scientifique
Ferromolybdenum slags have several scientific research applications, including:
Chemistry: Used as a source of molybdenum and iron for various chemical reactions and studies.
Biology: Investigated for their potential use in bioremediation and as a nutrient source for certain microorganisms.
Medicine: Studied for their potential use in medical implants and as a source of trace elements.
Industry: Used in the production of construction materials, ceramics, and as a raw material for the recovery of valuable metals.
Mécanisme D'action
The mechanism by which ferromolybdenum slags exert their effects depends on the specific application. In chemical reactions, the oxides and silicates in the slags can act as catalysts or reactants. In biological applications, the trace elements in the slags can be utilized by microorganisms for growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrosilicon Slags: Byproducts of ferrosilicon production, containing silicon and iron oxides.
Ferrochromium Slags: Byproducts of ferrochromium production, containing chromium and iron oxides.
Ferrovanadium Slags: Byproducts of ferrovanadium production, containing vanadium and iron oxides.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which makes them valuable for the recovery of molybdenum. Additionally, the presence of both iron and molybdenum oxides allows for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
84498-20-4 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-8-14(16-18)13-10-9-12(2)11-15(13)17/h9-11,17-18H,3-8H2,1-2H3/b16-14+ |
Clé InChI |
OSYXKQUUNLQJRR-JQIJEIRASA-N |
SMILES isomérique |
CCCCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O |
SMILES canonique |
CCCCCCCC(=NO)C1=C(C=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


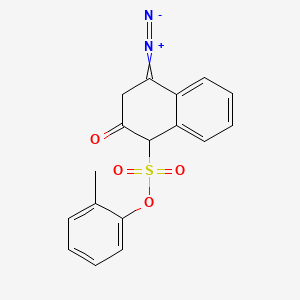
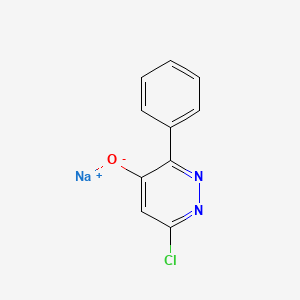
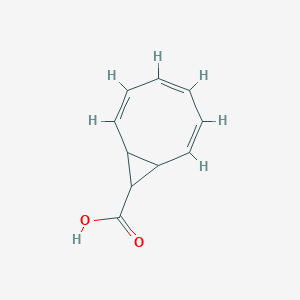
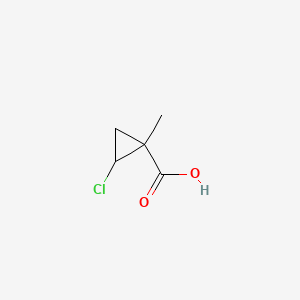
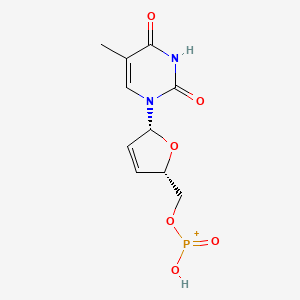
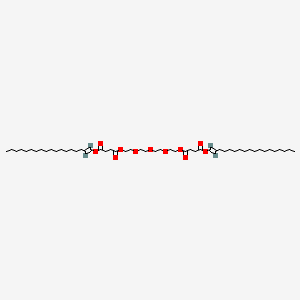
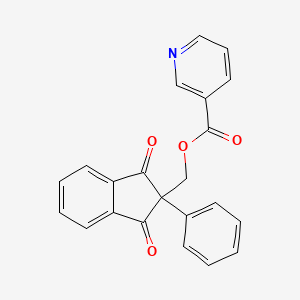

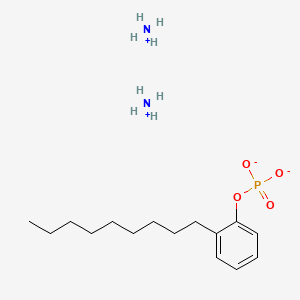
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


